molecular formula C10H8Cl2N4O B11702161 (Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine

(Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine

Cat. No.: B11702161
M. Wt: 271.10 g/mol
InChI Key: CNCXXOKGVGYHLY-XNTDXEJSSA-N
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Description

(Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antifungal agents. The presence of the dichlorophenyl and triazole moieties suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine typically involves the condensation of 2,4-dichlorobenzaldehyde with 1H-1,2,4-triazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the triazole ring or the dichlorophenyl group can be achieved using common reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Ammonia, primary or secondary amines, thiols.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced triazole or phenyl derivatives.

    Substitution: Amino or thio-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

The compound’s potential biological activity, particularly its antifungal properties, makes it a candidate for research in microbiology and pharmacology. Studies might focus on its efficacy against different fungal strains and its mechanism of action at the cellular level.

Medicine

In medicinal chemistry, this compound could be explored for its potential as an antifungal or antimicrobial agent. Research might involve in vitro and in vivo studies to assess its therapeutic potential and safety profile.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals or agrochemicals. Its synthesis and production methods would be optimized for large-scale manufacturing.

Mechanism of Action

The mechanism of action of (Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine likely involves the inhibition of key enzymes or pathways in fungal cells. The triazole moiety is known to inhibit cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, the compound can compromise the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal properties.

    Itraconazole: A triazole antifungal agent used to treat various fungal infections.

    Ketoconazole: A broad-spectrum antifungal agent belonging to the azole class.

Comparison

Compared to these similar compounds, (Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine may offer unique advantages such as improved potency, selectivity, or a different spectrum of activity. Its unique structure could also result in a different pharmacokinetic profile, potentially offering benefits in terms of absorption, distribution, metabolism, and excretion.

Properties

Molecular Formula

C10H8Cl2N4O

Molecular Weight

271.10 g/mol

IUPAC Name

(NZ)-N-[1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H8Cl2N4O/c11-7-1-2-8(9(12)3-7)10(15-17)4-16-6-13-5-14-16/h1-3,5-6,17H,4H2/b15-10+

InChI Key

CNCXXOKGVGYHLY-XNTDXEJSSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C(=N/O)/CN2C=NC=N2

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=NC=N2

Origin of Product

United States

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